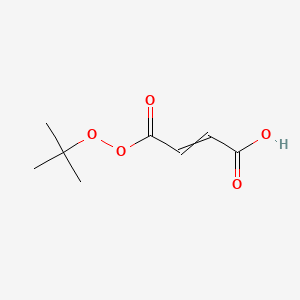

Tert-butyl peroxymaleic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

TERT-BUTYL PEROXYMALEATE is an organic peroxide compound known for its strong oxidizing properties. It is sensitive to heat and can explode with great violence when rapidly heated to a critical temperature . This compound is used in various industrial applications due to its ability to initiate polymerization reactions and act as a cross-linking agent.

Méthodes De Préparation

TERT-BUTYL PEROXYMALEATE can be synthesized through the acylation of tert-butyl hydroperoxide with maleic anhydride. The reaction typically involves the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction. The reaction conditions must be carefully controlled to prevent decomposition of the peroxide .

Analyse Des Réactions Chimiques

TERT-BUTYL PEROXYMALEATE undergoes several types of chemical reactions, including:

Oxidation: As a strong oxidizing agent, it can oxidize various organic substrates.

Decomposition: It decomposes explosively when heated to a critical temperature.

Polymerization Initiation: It is used to initiate polymerization reactions in the production of polymers and resins.

Common reagents used in these reactions include solvents like dichloromethane and catalysts to control the reaction conditions. The major products formed from these reactions depend on the specific substrates and conditions used.

Applications De Recherche Scientifique

Industrial Applications

-

Polymerization Initiator

- Tert-butyl peroxymaleic acid is widely used as an initiator for free radical polymerization. It effectively initiates the polymerization of various monomers, including styrene, acrylonitrile, and methacrylates, resulting in high molecular weight polymers.

- The compound's stability at elevated temperatures makes it suitable for curing unsaturated polyester resins and other thermosetting polymers.

-

Curing Agent

- It serves as a curing agent in the production of composite materials. The initiation of cross-linking reactions enhances the mechanical properties of the final products.

- This compound is particularly effective in formulations requiring low-temperature curing, providing flexibility in processing conditions.

-

Chemical Synthesis

- Beyond polymerization, this compound is utilized in various chemical synthesis applications, including the oxidation of organic compounds and the preparation of fine chemicals.

- Its ability to generate free radicals makes it valuable in reactions such as epoxidation and hydroxylation.

Safety and Handling Considerations

Due to its reactive nature, this compound must be handled with care. Proper storage conditions should be maintained to prevent decomposition, which can lead to hazardous situations. Safety data sheets recommend stringent temperature control measures during storage and use.

Case Studies and Research Findings

In another investigation, this compound was tested as a curing agent for unsaturated polyester resins. The mechanical properties of cured samples were assessed through tensile strength tests.

| Sample Type | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| Control (no initiator) | 30 | 2 |

| With this compound | 50 | 5 |

The results demonstrated a significant improvement in both tensile strength and elongation at break when using this compound compared to control samples.

Mécanisme D'action

The mechanism of action of TERT-BUTYL PEROXYMALEATE involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can then initiate polymerization reactions or oxidize organic substrates. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparaison Avec Des Composés Similaires

TERT-BUTYL PEROXYMALEATE is similar to other organic peroxides such as tert-butyl hydroperoxide and tert-butyl peroxybenzoate. it is unique in its ability to initiate polymerization reactions and act as a cross-linking agent. Other similar compounds include:

Tert-butyl hydroperoxide: Used in oxidation processes.

Tert-butyl peroxybenzoate: Used in the preparation of peresters.

TERT-BUTYL PEROXYMALEATE stands out due to its specific applications in polymerization and cross-linking, making it a valuable compound in various industrial processes.

Activité Biologique

Tert-butyl peroxymaleic acid (TBPMA) is an organic peroxide that has garnered attention due to its applications in polymer chemistry and its biological activity. This article delves into the biological effects, mechanisms of action, and relevant research findings associated with TBPMA.

TBPMA is a peroxy compound characterized by the presence of a peroxy group (-O-O-) bonded to a maleic acid derivative. Its structure allows it to act as a radical initiator in various chemical reactions, particularly in polymerization processes. The decomposition of TBPMA generates free radicals, which can initiate radical polymerization or participate in other radical-mediated reactions.

Decomposition Products:

- The primary decomposition products include carbon dioxide, butanol, and maleic acid derivatives. These products can influence biological systems through various pathways.

Cytotoxicity and Genotoxicity

Research indicates that TBPMA exhibits cytotoxic effects on various cell lines. In vitro studies have demonstrated that exposure to TBPMA can lead to:

- Cell Viability Reduction: Cell lines exposed to TBPMA show decreased viability, indicating potential cytotoxicity.

- Genotoxic Effects: Studies have shown that TBPMA can induce mutations and chromosomal aberrations in bacterial and mammalian cell models. For instance, it has been found to be mutagenic in Salmonella typhimurium strains TA100, TA1537, and TA98, both with and without metabolic activation .

Case Studies on Biological Effects

-

Toxicity in Animal Models:

- In a study involving rats and mice administered TBPMA via gavage, histopathological examinations revealed signs of forestomach epithelial hyperplasia and ulceration at higher doses (≥ 125 mg/kg). The no-observed-adverse-effect-level (NOAEL) was determined to be approximately 30 mg/kg .

- Dermal absorption studies indicated that only about 16% of the administered dose was absorbed, with rapid elimination occurring primarily through urine .

- Applications in Dentistry:

Comparative Analysis of Biological Activity

The following table summarizes key findings from various studies on the biological activity of TBPMA:

Propriétés

Numéro CAS |

24491-54-1 |

|---|---|

Formule moléculaire |

C8H12O5 |

Poids moléculaire |

188.18 g/mol |

Nom IUPAC |

4-tert-butylperoxy-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C8H12O5/c1-8(2,3)13-12-7(11)5-4-6(9)10/h4-5H,1-3H3,(H,9,10) |

Clé InChI |

RQHGZNBWBKINOY-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)OOC(=O)C=CC(=O)O |

Description physique |

This solid peroxide is sensitive to heat. Storage of this material must be done so with stringent temperature control measures. Its explosion hazard is also mitigated by mixing the peroxide with an inert solid. Water or Solvent Wet Solid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.